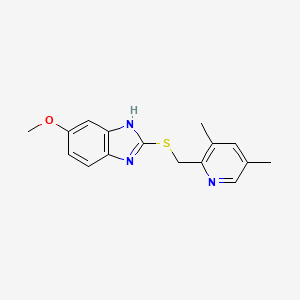
4-Desmethoxy Omeprazole Sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Desmethoxy Omeprazole Sulfide is a derivative of Omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethoxy Omeprazole Sulfide involves the reaction of 5-methoxy-2-(((3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole with various reagents under controlled conditions . One common method includes the oxidation of the precursor compound in an organic solvent with an oxidizing agent in the presence of a titanium complex .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: 4-Desmethoxy Omeprazole Sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peroxyacetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, chloroform.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
4-Desmethoxy Omeprazole Sulfide has several applications in scientific research:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated as an impurity in commercial omeprazole and esomeprazole preparations.
Industry: Utilized in the quality control of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 4-Desmethoxy Omeprazole Sulfide is similar to that of Omeprazole. It inhibits the gastric H+/K+ ATPase pump, reducing gastric acid secretion . The compound is metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The active sulfonamide formed by acid-stimulated conversion is responsible for its inhibitory effects .
Comparación Con Compuestos Similares
Omeprazole: A proton pump inhibitor with a similar structure but with a methoxy group at the 4-position.
Esomeprazole: The S-enantiomer of Omeprazole, with higher biological activity.
Pantoprazole: Another proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness: 4-Desmethoxy Omeprazole Sulfide is unique due to the absence of the methoxy group at the 4-position, which may influence its chemical reactivity and biological activity . This structural difference makes it a valuable compound for studying the structure-activity relationships of proton pump inhibitors .
Propiedades
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUHHMNQRUNZTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747541 |
Source


|
| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704910-89-4 |
Source


|
| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

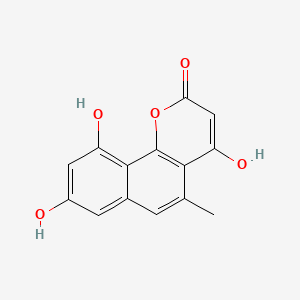
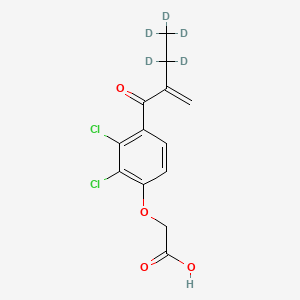

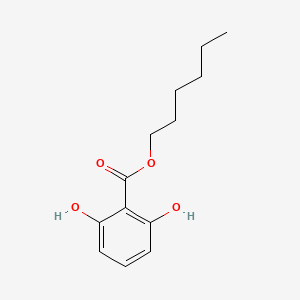
![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)
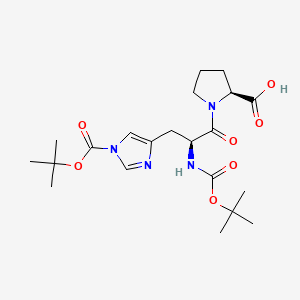
![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)
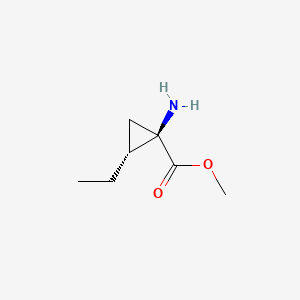
![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)
